Quinolin-8-yl trifluoromethanesulfonate
Overview
Description
Synthesis Analysis
Quinolin-8-yl trifluoromethanesulfonate can be synthesized through various methods, including the treatment of 8-bromoquinoline or 8-iodoquinoline with n-BuLi followed by dimesitylboronfluoride, leading to the formation of 8-(dimesitylboryl)quinoline. This process highlights the molecule's synthesis versatility and the ability to generate related compounds with trifluoromethyl groups (Son, Hoefelmeyer, & Pudenz, 2010). Additionally, the Suzuki–Miyaura reactions of 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline have been utilized to prepare arylated quinolines with excellent site-selectivity, demonstrating the compound's role in facilitating chemical transformations (Eleya, Mahal, Hein, Villinger, & Langer, 2011).
Molecular Structure Analysis
The molecular structure and crystalline features of related quinoline derivatives have been extensively studied. For instance, the crystal structure of quinolin-8-aminium toluene-4-sulfonate reveals that the amino group, rather than the quinoline N atom, is protonated, resulting in a linear polymer structure through intermolecular hydrogen-bonding interactions (Smith, Wermuth, & Healy, 2004). Such detailed analyses contribute to understanding the compound's reactivity and potential for forming complex structures.
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, underlining its chemical versatility. For example, its use in cascade reactions has been reported to construct variously substituted indolizino[1,2-b]quinolin-9(11H)-ones, showcasing its efficacy in facilitating complex chemical transformations under mild conditions (Zhou, Liu, & Yao, 2007). The compound's involvement in copper(II)-catalyzed remote sulfonylation of aminoquinolines further highlights its utility in synthesizing derivatives with enhanced properties and applications (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and crystalline structure, play a crucial role in determining their application scope. While specific data on this compound is scarce, studies on related compounds, such as the crystal structure analysis of quinolin-8-yl 4-chlorobenzoate, provide insights into the physical characteristics that could be expected, including details on crystalline packing and intermolecular interactions (Castillo, Becerra, & Macías, 2023).
Scientific Research Applications
Quinolinyl sulfonamides, related to Quinolin-8-yl trifluoromethanesulfonate, are potent inhibitors of methionine aminopeptidase, with their inhibition depending on metal concentration and a typical metal-mediated mechanism of inhibition (Huang et al., 2006).
Novel quinoline acetohydrazide derivatives show potential as potent COX-2 inhibitors and anti-cancer agents. Trifluoro substituents in these compounds enhance binding affinity to various drug targets (Manohar et al., 2018).
A copper complex with N-quinolin-8-yl-p-toulenesulfonamide does not cleave DNA in the presence of hydrogen peroxide, suggesting potential applications in DNA-based drug discovery (Macías et al., 2002).
Novel quinoline-3-carbaldehyde hydrazones bearing a benzotriazole or 1,2,4-triazole ring have shown promising anticancer properties, with some compounds exhibiting potent cytostatic effects on cancer cells (Korcz et al., 2018).
Benzo[c]quinolin-6-ylidene is identified as a strong electron-donating carbene ligand with potential applications in metal complexes (Mayer et al., 2013).
Copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates produces N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, an environmentally friendly and less odorous process (Xia et al., 2016).
N-quinolin-8-yl-arylsulfonamides show high leishmanicidal and trypanocidal activities against various strains of Leishmania and Trypanosoma cruzi (da Silva et al., 2007).
An efficient method for synthesizing N-(quinolin-2-yl)sulfonamides under metal-free conditions provides satisfactory to excellent yields (Yu et al., 2017).
Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide effectively inhibits mild steel corrosion in HCl solutions, acting as an anodic inhibitor (Saliyan & Adhikari, 2008).
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of Quinolin-8-yl trifluoromethanesulfonate could involve its use in the synthesis of new molecules for various applications, including medicinal chemistry .
Mechanism of Action
Target of Action
Quinolin-8-yl trifluoromethanesulfonate primarily targets the Methionine Aminopeptidase . This enzyme plays a crucial role in protein synthesis as it removes the N-terminal methionine from nascent proteins . The N-terminal methionine is often cleaved when the second residue in the primary sequence is small and uncharged .
Mode of Action
It is known that the compound interacts with its target, methionine aminopeptidase, and influences its function . The interaction likely results in changes to the protein synthesis process, specifically the removal of the N-terminal methionine from nascent proteins .
Biochemical Pathways
Given its target, it can be inferred that the compound affects the protein synthesis pathway, particularly the step involving the removal of the n-terminal methionine from nascent proteins .
Result of Action
Given its interaction with methionine aminopeptidase, it can be inferred that the compound likely influences protein synthesis .
properties
IUPAC Name |
quinolin-8-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWOECMFUBVGSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394763 | |
Record name | quinolin-8-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108530-08-1 | |
Record name | quinolin-8-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Quinolinyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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